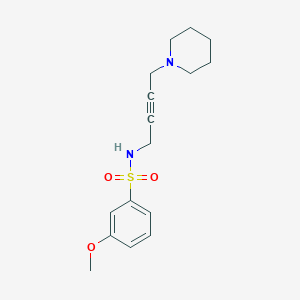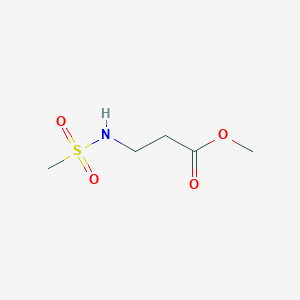
5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Overview
Description
The compound “5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .
Molecular Structure Analysis
The molecular structure of “5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole” would consist of a benzimidazole core, which is a fused ring structure containing a benzene ring and an imidazole ring. The 5-chloro and 2-(6-chloro-3-pyridinyl) substituents would be attached to this core .Chemical Reactions Analysis
Benzimidazoles, in general, are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole” would depend on its specific structure. In general, benzimidazoles are crystalline solids that are stable under normal temperatures and pressures .Scientific Research Applications
Variability in Chemistry and Properties
5-Chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole, as part of the benzimidazole compounds, exhibits a fascinating variability in its chemical and physical properties. A comprehensive review covering papers up to 2008 highlights the preparation procedures, properties of free organic compounds, and their protonated or deprotonated forms. This review encapsulates the broad spectrum of complex compounds these ligands form, detailing their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activities. It opens avenues for further investigation into, as of now, unknown analogues, pinpointing areas ripe for discovery (Boča, Jameson, & Linert, 2011).
Therapeutic Potential
The therapeutic potential of benzimidazole compounds, including 5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole, has been extensively documented. These compounds are foundational in the development of pharmacologically active compounds across a myriad of therapeutic areas. Their significance is underscored by their inclusion in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer agents, and CNS stimulants and depressants. This highlights the molecule's pivotal role in drug discovery and development, offering a promising scaffold for future therapeutic agents (Babbar, Swikriti, & Arora, 2020).
Optoelectronic Applications
The research on quinazolines and pyrimidines, including benzimidazole derivatives, has expanded into optoelectronics. These compounds are key in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is invaluable for creating novel optoelectronic materials. Specific derivatives have shown potential in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, underscoring their significant impact on the field of optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antitumor Activity
Benzimidazole derivatives exhibit profound antitumor activity, offering a promising avenue for cancer treatment. Various derivatives have been explored for their potential in acting as intercalators, alkylating agents, topoisomerase inhibitors, and tubulin inhibitors. The structural diversity and functional versatility of benzimidazole compounds position them as critical entities in the search for new antitumor drugs, offering a vast landscape for the development of novel therapeutics with enhanced efficacy and specificity (Akhtar et al., 2019).
Mechanism of Action
Future Directions
The future directions for research on “5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole” would likely involve further exploration of its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential biological activity, and developing new synthetic methods .
properties
IUPAC Name |
6-chloro-2-(6-chloropyridin-3-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-8-2-3-9-10(5-8)17-12(16-9)7-1-4-11(14)15-6-7/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIKHDKPKYMOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324263 | |
| Record name | 6-chloro-2-(6-chloropyridin-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
337920-73-7 | |
| Record name | 6-chloro-2-(6-chloropyridin-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2573850.png)


![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2573854.png)


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B2573858.png)


![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-(benzylamino)-3-nitrobenzoate](/img/structure/B2573865.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573867.png)
![1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2573868.png)
![2-[[5-(2,6-Dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2573870.png)